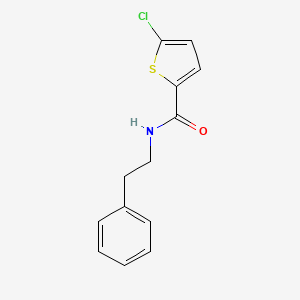![molecular formula C15H17F4NO3 B14949187 2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLATE is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2,2,3,3-tetrafluoropropyl acrylate with a suitable amine, such as cyclopropylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl acrylate: Shares the tetrafluoropropyl group but differs in its overall structure and reactivity.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different functional groups and applications.
2,2,3,3-Tetrafluoropropionic acid: Similar in its fluorinated nature but distinct in its carboxylic acid functionality.
Uniqueness
What sets 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE apart is its unique bicyclic structure combined with the presence of multiple fluorine atoms. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H17F4NO3 |
|---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C15H17F4NO3/c16-14(17)15(18,19)6-23-13(22)11-8-2-1-7(5-8)10(11)12(21)20-9-3-4-9/h1-2,7-11,14H,3-6H2,(H,20,21) |
InChI Key |
WAJZFZPLYQUQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2C3CC(C2C(=O)OCC(C(F)F)(F)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)


![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
